N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide
Description
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Properties
Molecular Formula |
C16H16N4O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[3-(benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N4O3S/c1-12-6-8-13(9-7-12)24(22,23)17-11-10-16(21)20-15-5-3-2-4-14(15)18-19-20/h2-9,17H,10-11H2,1H3 |
InChI Key |
IYCUCVGZHMJKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of benzotriazole with appropriate sulfonamide derivatives under controlled conditions. The reaction often requires the use of coupling reagents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole-1-methanol: Another benzotriazole derivative with similar chemical properties.
HBTU: A coupling reagent that also contains a benzotriazole moiety.
1H-benzo[d][1,2,3]triazole: A structurally related compound used in various synthetic applications.
Uniqueness
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of a benzotriazole moiety with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
